
Deoxyschizandrin
概述
描述
Schisandrin A is a bioactive lignan compound found in the fruit of the traditional medicinal plant Schisandra chinensis (Turcz.) Baill. This compound is known for its diverse pharmacological properties, including sedative, hypnotic, anti-aging, antioxidant, and immunomodulatory effects . Schisandrin A has been extensively studied for its potential therapeutic benefits, particularly in the treatment of liver diseases and its role in traditional Chinese medicine .
科学研究应用
Schisandrin A has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry . In chemistry, it is studied for its unique chemical properties and potential as a lead compound for drug development . In biology, Schisandrin A is investigated for its effects on cellular processes, including apoptosis, inflammation, and oxidative stress . In medicine, it is explored for its therapeutic potential in treating liver diseases, neurodegenerative disorders, and cardiovascular diseases . Additionally, Schisandrin A is used in the nutraceutical industry for its health-promoting properties .
作用机制
The mechanism of action of Schisandrin A involves its interaction with various molecular targets and pathways . It exerts its effects by modulating the activity of enzymes and signaling pathways involved in oxidative stress, inflammation, and apoptosis . For example, Schisandrin A has been shown to activate the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative damage . It also inhibits the NF-κB pathway, thereby reducing inflammation . These mechanisms contribute to the compound’s therapeutic effects in various diseases .
安全和危害
生化分析
Biochemical Properties
Schisandrin A plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The bioavailability of Schisandrin A is largely affected by hepatic and intestinal first-pass metabolism, which limits its clinical efficacy .
Cellular Effects
Schisandrin A has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to exert neuroprotective effects by activating the PI3K/AKT pathway .
Molecular Mechanism
The mechanism of action of Schisandrin A is complex and multifaceted. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to induce the activation of the PI3K/Akt pathway and concurrently inhibit NOX2 expression in certain cells .
Dosage Effects in Animal Models
The effects of Schisandrin A vary with different dosages in animal models. For instance, it has been found to exert neuroprotective effects in a mouse model of Parkinson’s disease
Metabolic Pathways
Schisandrin A is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can affect metabolic flux or metabolite levels
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Schisandrin A involves several steps, including the extraction of the compound from Schisandra chinensis fruit. The extraction process typically involves the use of organic solvents such as ethanol or methanol to isolate the lignan compounds . The extracted compounds are then purified using chromatographic techniques to obtain pure Schisandrin A .
Industrial Production Methods: Industrial production of Schisandrin A primarily relies on the extraction and purification processes mentioned above. Large-scale extraction involves the use of advanced chromatographic methods to ensure high yield and purity of the compound . The industrial production process is optimized to meet the demand for Schisandrin A in pharmaceutical and nutraceutical applications .
化学反应分析
Types of Reactions: Schisandrin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties or to study its behavior under different conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving Schisandrin A include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of Schisandrin A depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of Schisandrin A, while reduction reactions may produce reduced forms of the compound .
相似化合物的比较
Schisandrin A is part of a group of bioactive lignans found in Schisandra chinensis, including Schisandrin B, Schisantherin A, Schisantherin B, Schisanhenol, Deoxyschisandrin, and Gomisin A . Compared to these similar compounds, Schisandrin A is unique due to its specific pharmacological profile and higher abundance in the fruit of Schisandra chinensis . While other lignans also exhibit therapeutic properties, Schisandrin A stands out for its potent antioxidant and anti-inflammatory effects .
属性
IUPAC Name |
(9R,10S)-3,4,5,14,15,16-hexamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O6/c1-13-9-15-11-17(25-3)21(27-5)23(29-7)19(15)20-16(10-14(13)2)12-18(26-4)22(28-6)24(20)30-8/h11-14H,9-10H2,1-8H3/t13-,14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJFTTRHGBKKEI-OKILXGFUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)OC)OC)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C[C@@H]1C)OC)OC)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10219222 | |
| Record name | (-)-Deoxyschizandrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10219222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61281-38-7, 69176-53-0 | |
| Record name | Schizandrin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061281387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Deoxyschizandrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069176530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Deoxyschizandrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10219222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SCHISANDRIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74XQL5DO3S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary molecular targets of Deoxyschizandrin?
A1: While this compound exhibits interactions with various targets, a prominent one is the arachidonate 5-lipoxygenase (ALOX5) enzyme. [] It also demonstrates significant interaction with liver uptake transporters OATP1B1 and OATP1B3. []
Q2: How does this compound affect the ALOX5 pathway in bladder cancer cells?
A2: this compound downregulates ALOX5 expression in bladder cancer cells, subsequently inhibiting the PI3K-AKT signaling pathway. This inhibition contributes to the suppression of cell proliferation, migration, and invasion. []
Q3: How does this compound impact the NLRP3 inflammasome?
A3: this compound has been shown to inhibit the activation of the NLRP3 inflammasome induced by nigericin and ATP in bone marrow-derived macrophages. This inhibitory effect is linked to the suppression of pro-caspase-1 cleavage, ultimately reducing IL-1β secretion. []
Q4: Does this compound influence the NF-κB pathway?
A4: Studies suggest that the inhibitory action of this compound on the NLRP3 inflammasome is not dependent on the NF-κB pathway. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C23H28O6, and its molecular weight is 396.47 g/mol. (Information derived from chemical structure databases).
Q6: Is there any spectroscopic data available for this compound?
A6: Yes, several studies have used techniques like HPLC, NMR, and MS to characterize this compound. For instance, ¹H-NMR (300MHz) and IR spectroscopy were employed to identify this compound isolated from Schisandra chinensis. []
Q7: Are there studies on the stability of this compound under various conditions?
A7: While specific stability studies are not detailed in the provided abstracts, research on analytical methods frequently mentions using specific HPLC conditions and extraction procedures to ensure accurate quantification of this compound, implying a degree of stability under those circumstances. [, , , , ]
Q8: How is this compound absorbed and metabolized in the body?
A8: Research indicates that this compound is primarily metabolized by the cytochrome P450 (CYP3A4) enzyme in the liver. [] A pharmacokinetic study using Schisandra chinensis oil in rats found that this compound reached its peak plasma concentration (Cmax) at 5.33 hours (tmax) after oral administration. []
Q9: Does this compound interact with drug transporters?
A9: Yes, this compound exhibits a strong affinity for the liver uptake transporter OATP1B1. It can also promote the uptake of statins, such as atorvastatin and rosuvastatin, mediated by OATP1B1. []
Q10: What are the anticancer effects of this compound?
A10: In vitro studies demonstrate that this compound inhibits the proliferation, migration, and invasion of various cancer cell lines, including bladder cancer [] and ovarian cancer cells. [] It can also restore the sensitivity of gastric cancer cells to 5-fluorouracil by promoting ferroptosis. []
Q11: How does this compound affect ulcerative colitis?
A11: In a mouse model of ulcerative colitis induced by dextran sulfate sodium (DSS), this compound effectively reduced inflammation, suppressed CD4 T cell infiltration, and inhibited apoptosis in the colon. []
Q12: Are there any clinical studies on the efficacy of this compound?
A12: One clinical study investigated the influence of this compound on the blood concentration of tacrolimus (FK506) in patients post-liver transplantation. The study found that patients receiving this compound had significantly higher FK506 blood concentrations one week post-transplantation compared to those who did not receive this compound. []
Q13: Is this compound safe for human consumption?
A13: While this compound exhibits various pharmacological activities, comprehensive toxicity studies are limited. It is crucial to consult a healthcare professional before using any products containing this compound.
Q14: Which analytical techniques are commonly used to quantify this compound?
A14: High-performance liquid chromatography (HPLC) coupled with various detectors like UV [, , , , ] or DAD [] is predominantly used for this compound quantification. Other techniques like TLC-scanning [], capillary electrophoresis [], and GC [] have also been employed.
Q15: Are there validated methods for this compound analysis?
A15: Several studies emphasize the validation of their analytical methods for this compound determination, confirming accuracy, precision, and specificity. [, , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



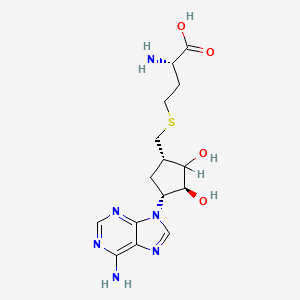
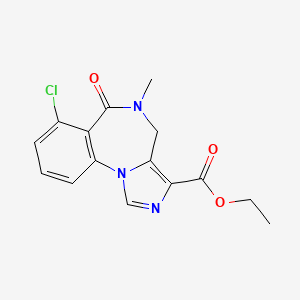

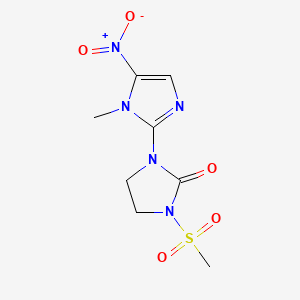
![(20Z,22Z)-28-hydroxy-24-(1-hydroxyethyl)-10,16-dimethylspiro[2,5,13,18,25-pentaoxahexacyclo[22.3.1.114,17.01,3.07,12.07,16]nonacosa-10,20,22-triene-15,2'-oxirane]-4,19-dione](/img/structure/B1681481.png)
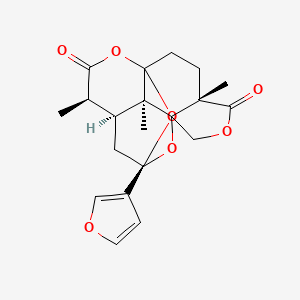

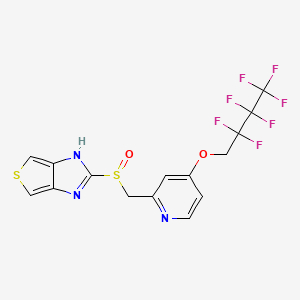


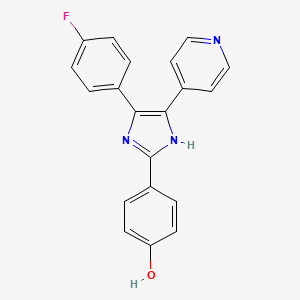
![4-[5-ethyl-2-(4-methoxyphenyl)-1H-imidazol-4-yl]pyridine](/img/structure/B1681492.png)

